molecular formula C8H14O4 B3028255 [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol CAS No. 1788043-96-8

[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol

Cat. No.: B3028255
CAS No.: 1788043-96-8
M. Wt: 174.19
InChI Key: SSIMJUSNVFTCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage between a dioxaspiro octane ring and a hydroxymethyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol typically involves the reaction of appropriate diols with formaldehyde under acidic or basic conditions to form the spirocyclic structure. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various alcohols.

Scientific Research Applications

[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octane]: Lacks the additional hydroxymethyl group, resulting in different reactivity and applications.

    [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]ethanol: Features an ethanol group instead of methanol, affecting its solubility and reactivity.

Uniqueness

The presence of both a spirocyclic structure and a hydroxymethyl group in [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol makes it unique. This combination allows for diverse chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

[2-(hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c9-5-7(6-10)3-8(4-7)11-1-2-12-8/h9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIMJUSNVFTCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273807
Record name 5,8-Dioxaspiro[3.4]octane-2,2-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788043-96-8
Record name 5,8-Dioxaspiro[3.4]octane-2,2-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788043-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dioxaspiro[3.4]octane-2,2-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol
Reactant of Route 2
[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol
Reactant of Route 3
[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol
Reactant of Route 4
[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol
Reactant of Route 5
[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol
Reactant of Route 6
[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.